Cas no 110143-57-2 ((S)-Ethyl 2-(((2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl)amino)-4-phenylbutanoate)
110143-57-2 structure
Product Name:(S)-Ethyl 2-(((2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl)amino)-4-phenylbutanoate
Numéro CAS:110143-57-2
Le MF:C21H26N2O3S2
Mégawatts:418.572742938995
CID:62806
PubChem ID:13877889
Update Time:2025-10-29
(S)-Ethyl 2-(((2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl)amino)-4-phenylbutanoate Propriétés chimiques et physiques
Nom et identifiant
-
- (S)-Ethyl 2-(((2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl)amino)-4-phenylbutanoate
- [2S-[2a,6b(R*)]]-alpha-[[Hexahydro-5-oxo-2-(2-thienyl)-1,4-thiazepin-6-yl]amino]-benzenebutanoic acid ethyl ester
- (2S,6R)-6-[[(1S)-1-ETHOXYCARBONYL]-3-PHENYLPROPYL]
- ethyl (2S)-2-[[(2S,6R)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoate
- (2S,6R)-6-[[1(s)-ethoxycarbonyl-3-phenylpropyl]amino]-5-oxo-(2-thienyl)perhydro-1,4-thiazepine
- Benzenebutanoic acid,a-[[hexahydro-5-oxo-2-(2-thienyl)-1,4-thiazepin-6-yl]amino]-,ethyl ester,[2S-[2a,6b(R*)]]-(9CI)
- SC3921
- (2S,6R)-6-[[1(s)-Ethoxycarbonyl-3-Phenylpropyl]Amino]-5-Oxo-(2-Thienyl)Perhydro-
- (2S,6R)-6-[[(1S)-1-ethoxycarbonyl]-3- phenylpropyl]amino]-2-(2-thienyl)-1,4-thiazepan-5-one
- (S)-Ethyl2-(((2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl)amino)-4-phenylbutanoate
- ethyl (S)-2-(((2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl)amino)-4-phenylbutanoate
- DTXSID10551715
- AKOS015902268
- 110143-57-2
- Ethyl (2S)-2-{[(2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl]amino}-4-phenylbutanoate
- (2s,6r)-6-(1(s)ethoxycarbonyl-3-phenylpropylamino)-5-oxo-(2-thienyl)perhydro-1,4-thiazepine
-
- MDL: MFCD09750951
- Piscine à noyau: 1S/C21H26N2O3S2/c1-2-26-21(25)16(11-10-15-7-4-3-5-8-15)23-17-14-28-19(13-22-20(17)24)18-9-6-12-27-18/h3-9,12,16-17,19,23H,2,10-11,13-14H2,1H3,(H,22,24)/t16-,17-,19-/m0/s1
- La clé Inchi: MNASKBKMMDZKHG-LNLFQRSKSA-N
- Sourire: S1[C@H](C2=CC=CS2)CNC([C@H](C1)N[C@H](C(=O)OCC)CCC1C=CC=CC=1)=O
Propriétés calculées
- Qualité précise: 418.13800
- Masse isotopique unique: 418.13848504g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 28
- Nombre de liaisons rotatives: 9
- Complexité: 514
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 3
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.5
- Surface topologique des pôles: 121Ų
Propriétés expérimentales
- Dense: 1.26
- Point d'ébullition: 644.4°Cat760mmHg
- Point d'éclair: 343.5°C
- Indice de réfraction: 1.614
- Le PSA: 120.97000
- Le LogP: 3.89460
(S)-Ethyl 2-(((2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl)amino)-4-phenylbutanoate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169004797-1g |
(S)-Ethyl 2-(((2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl)amino)-4-phenylbutanoate |
110143-57-2 | 95% | 1g |
$400.00 | 2023-09-04 | |
| Chemenu | CM128539-1g |
ethyl (S)-2-(((2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl)amino)-4-phenylbutanoate |
110143-57-2 | 95% | 1g |
$310 | 2021-06-09 | |
| TRC | S072275-50mg |
(S)-Ethyl 2-(((2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl)amino)-4-phenylbutanoate |
110143-57-2 | 50mg |
$ 210.00 | 2022-06-03 | ||
| TRC | S072275-100mg |
(S)-Ethyl 2-(((2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl)amino)-4-phenylbutanoate |
110143-57-2 | 100mg |
$ 350.00 | 2022-06-03 | ||
| TRC | S072275-250mg |
(S)-Ethyl 2-(((2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl)amino)-4-phenylbutanoate |
110143-57-2 | 250mg |
$ 695.00 | 2022-06-03 | ||
| Chemenu | CM128539-1g |
ethyl (S)-2-(((2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl)amino)-4-phenylbutanoate |
110143-57-2 | 95% | 1g |
$310 | 2023-11-25 | |
| A2B Chem LLC | AD67548-1g |
(S)-Ethyl 2-(((2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl)amino)-4-phenylbutanoate |
110143-57-2 | 97% | 1g |
$516.00 | 2024-04-20 |
(S)-Ethyl 2-(((2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl)amino)-4-phenylbutanoate Méthode de production
(S)-Ethyl 2-(((2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl)amino)-4-phenylbutanoate Littérature connexe
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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